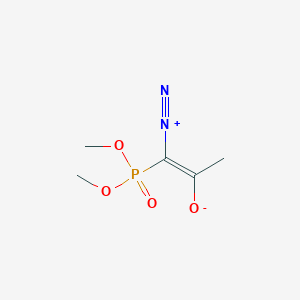
(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, is a versatile chemical compound widely used in organic synthesis. It is particularly known for its role in the Seyferth-Gilbert homologation reaction, where it facilitates the conversion of aldehydes into terminal alkynes. This compound is characterized by its high reactivity and ability to participate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl (1-diazo-2-oxopropyl)phosphonate can be synthesized through the reaction of dimethyl phosphite with diazomethane. The reaction typically occurs under mild conditions and involves the formation of a diazo intermediate, which is subsequently converted into the desired product.
Industrial Production Methods: In industrial settings, the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate often involves the use of safer and more scalable approaches. One such method includes the in situ generation of the Ohira-Bestmann reagent using a stable sulfonyl azide and potassium carbonate as the base. This method is advantageous due to its compatibility with a wide variety of functional groups and its ability to produce high yields of the desired product .
化学反応の分析
Types of Reactions: Dimethyl (1-diazo-2-oxopropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphonate derivatives.
Reduction: It can be reduced to yield phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphonate esters, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dimethyl (1-diazo-2-oxopropyl)phosphonate has extensive applications in scientific research across various domains:
Chemistry: It is used as a reagent in organic synthesis to produce a wide array of compounds, including alkynes and phosphonate derivatives.
Biology: It is employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
作用機序
The mechanism of action of dimethyl (1-diazo-2-oxopropyl)phosphonate involves its role as a nucleophile. It selectively targets electrophilic sites on other molecules, facilitating various chemical transformations. The compound’s high reactivity is attributed to the presence of the diazo group, which can undergo decomposition to form reactive intermediates that participate in subsequent reactions .
類似化合物との比較
Dimethyl (1-diazo-2-oxopropyl)phosphonate is unique compared to other similar compounds due to its high reactivity and versatility in organic synthesis. Similar compounds include:
Dimethyl (diazomethyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.
Dimethyl (1-diazo-2-oxobutyl)phosphonate: Used in similar synthetic applications but with different reactivity profiles.
Dimethyl (1-diazo-2-oxopentyl)phosphonate: Another homolog with distinct chemical properties.
The uniqueness of dimethyl (1-diazo-2-oxopropyl)phosphonate lies in its ability to participate in a wide range of chemical reactions under mild conditions, making it a valuable reagent in both academic and industrial research .
特性
IUPAC Name |
(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSJJGGWYIFCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C([N+]#N)P(=O)(OC)OC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\[N+]#N)/P(=O)(OC)OC)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














